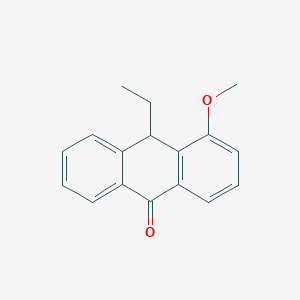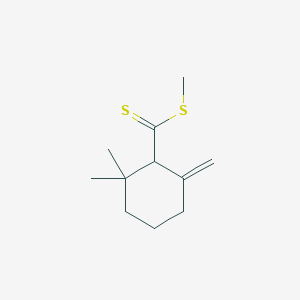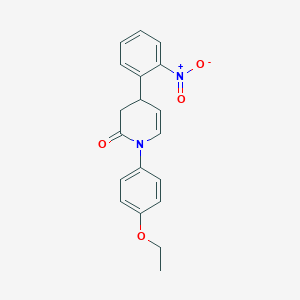![molecular formula C25H28O8 B14306988 8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid CAS No. 113706-23-3](/img/structure/B14306988.png)
8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid involves multiple steps, including the formation of the dibenzo[b,e][1,4]dioxepine core, followed by the introduction of the hydroxyl, methoxy, and carboxylic acid groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
科学研究应用
8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid
- 8-Hydroxy-3-methoxy-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid
Uniqueness
Compared to similar compounds, 8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific arrangement of hydroxyl, methoxy, and carboxylic acid groups allows for unique interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
113706-23-3 |
|---|---|
分子式 |
C25H28O8 |
分子量 |
456.5 g/mol |
IUPAC 名称 |
3-hydroxy-9-methoxy-6-oxo-7-(2-oxopentyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H28O8/c1-4-6-7-9-17-22(24(28)29)18(27)13-20-23(17)32-19-12-16(31-3)11-14(10-15(26)8-5-2)21(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29) |
InChI 键 |
CHJGGBXYLHBLDK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCC)OC)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


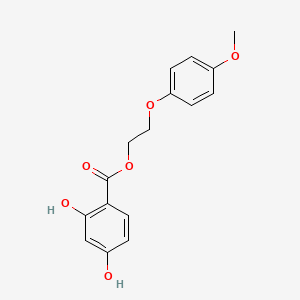
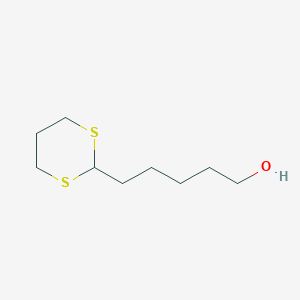
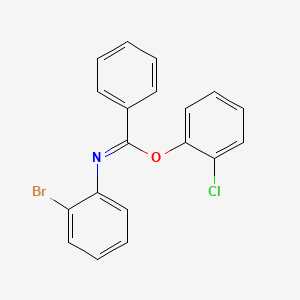
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)

![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)
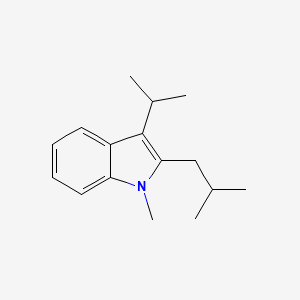
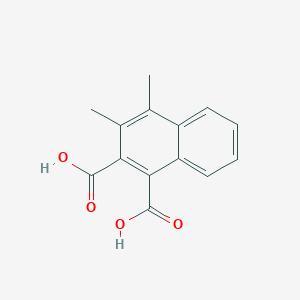
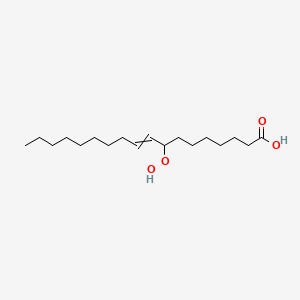
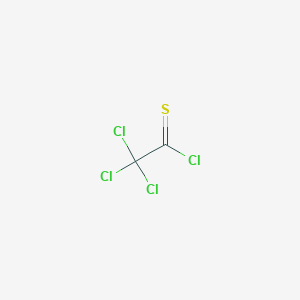
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
